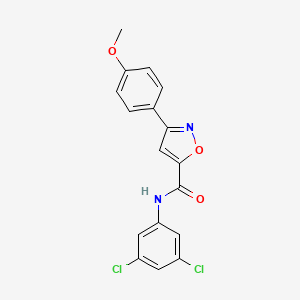

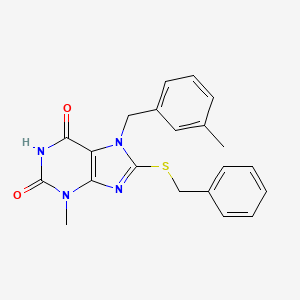

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The triazole ring could be formed using a click reaction, a type of chemical reaction that is widely used in organic chemistry to synthesize complex molecules. The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring. The thiophene ring could be formed through a Paal-Knorr synthesis or a Gewald reaction .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The electron-donating properties of the nitrogen and sulfur atoms in these rings would likely have a significant effect on the compound’s chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the ketone group. The nitrogen atoms in the triazole and piperidine rings could act as nucleophiles in reactions with electrophiles. The carbonyl group of the ketone could also be reactive, potentially undergoing reactions such as nucleophilic addition or reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the polar triazole, piperidine, and ketone groups could increase the compound’s solubility in polar solvents .

Mechanism of Action

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, this compound blocks the downstream signaling pathways that lead to the activation and proliferation of B-cells, which are involved in the pathogenesis of various diseases.

Biochemical and Physiological Effects:

Inhibition of BTK by this compound has been shown to reduce the proliferation and survival of B-cells, as well as the production of pro-inflammatory cytokines. In addition, this compound has been shown to enhance the activity of immune cells such as natural killer cells and T-cells.

Advantages and Limitations for Lab Experiments

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone has several advantages for lab experiments, including its high selectivity for BTK and its ability to penetrate cell membranes. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone. One area of interest is the development of combination therapies that target multiple signaling pathways involved in disease pathogenesis. Another area of interest is the investigation of this compound in other diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the clinic.

In conclusion, this compound is a small molecule inhibitor that has shown potential as a therapeutic agent in the treatment of various diseases. Its selective inhibition of BTK and its ability to penetrate cell membranes make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans, and to explore its potential as a combination therapy and in other disease indications.

Synthesis Methods

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone can be synthesized using a multistep process that involves the reaction of 4-(2H-1,2,3-triazol-2-yl)piperidine with 5-methylthiophene-2-carboxylic acid, followed by the addition of thionyl chloride and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-methylthiophen-2-yl)methanone has been studied for its potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Safety and Hazards

properties

IUPAC Name |

(5-methylthiophen-2-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-10-2-3-12(19-10)13(18)16-8-4-11(5-9-16)17-14-6-7-15-17/h2-3,6-7,11H,4-5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRNBJSCIALXQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CCC(CC2)N3N=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2407550.png)

![3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407558.png)

![2-((4,6-dimethylpyrimidin-2-yl)thio)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2407559.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)